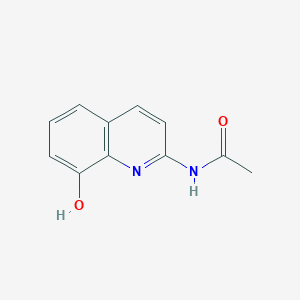

N-(8-hydroxyquinolin-2-yl)acetamide

Beschreibung

Historical Context and Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Biology

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of biological activities. mdpi.comnih.govnih.govresearchgate.net Historically, its prominence grew from its exceptional ability to chelate metal ions. mdpi.comnih.govresearchgate.net This property, stemming from the proximate arrangement of the hydroxyl group and the nitrogen atom in the quinoline (B57606) ring, allows 8-HQ and its derivatives to form stable complexes with a variety of metal ions, including iron, copper, and zinc. mdpi.comasianpubs.org This metal-binding capability is not merely a chemical curiosity; it underpins many of the biological effects observed for this class of compounds.

The diverse pharmacological applications of 8-hydroxyquinoline derivatives include their use as antimicrobial, antifungal, antiviral, and anticancer agents. mdpi.comnih.govnih.gov Furthermore, their ability to modulate metal ion homeostasis has made them valuable tools in the study and potential treatment of neurodegenerative disorders like Alzheimer's disease, where metal ion dysregulation is a known pathological feature. mdpi.comnih.gov The synthetic accessibility and the ease with which the 8-HQ scaffold can be modified have further cemented its status as a foundational building block in the design of new therapeutic agents. nih.govresearchgate.net

Structural Characteristics and Chemical Importance of N-(8-hydroxyquinolin-2-yl)acetamide

This compound, with the molecular formula C₁₁H₁₀N₂O₂, is a specific derivative of the 8-hydroxyquinoline scaffold. Its structure is characterized by the presence of an acetamide (B32628) group (-NHCOCH₃) at the 2-position of the quinoline ring. This substitution is significant as it introduces an additional coordination site and alters the electronic properties of the molecule compared to the parent 8-hydroxyquinoline.

The introduction of the acetamide group at the C2 position can influence the compound's lipophilicity and its ability to participate in hydrogen bonding, which are critical factors for its pharmacokinetic and pharmacodynamic profiles. nih.gov The amide linkage provides a site for further chemical modification, allowing for the synthesis of a diverse library of related derivatives with potentially fine-tuned biological activities. The core 8-hydroxyquinoline moiety retains its inherent metal-chelating ability, which is a key aspect of its chemical importance and biological activity.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.213 g/mol |

| Key Functional Groups | 8-hydroxyquinoline, acetamide |

Overview of Current Academic Research Trajectories for this compound and its Related Derivatives

Current research on this compound and its derivatives is primarily focused on exploiting its biological potential, particularly in the realms of oncology and neurodegenerative diseases.

Anticancer Research: A significant area of investigation involves the synthesis and evaluation of this compound derivatives as potential anticancer agents. arabjchem.org The rationale behind this research lies in the ability of these compounds to interfere with cellular processes crucial for cancer cell proliferation and survival. The metal-chelating properties of the 8-hydroxyquinoline core are often implicated in their mechanism of action, potentially disrupting the function of metalloenzymes that are vital for tumor growth. nih.gov Research has explored the antiproliferative activities of various derivatives against a range of human cancer cell lines. researchgate.net

Neurodegenerative Disease Research: Another prominent research trajectory is the exploration of these compounds as multifunctional agents for the treatment of Alzheimer's disease. nih.gov This research is driven by the hypothesis that targeting multiple pathological factors, such as oxidative stress and metal ion dyshomeostasis, could be an effective therapeutic strategy. nih.gov Derivatives of this compound are being designed to act as metal chelators and antioxidants, with the aim of inhibiting amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease. nih.gov

Antimicrobial Research: While the broader class of 8-hydroxyquinolines is well-known for antimicrobial properties, specific research on the antimicrobial activity of this compound and its derivatives is also an active area. The ability to chelate metal ions is believed to be a key mechanism for their antibacterial and antifungal effects. asianpubs.org

The following table summarizes some of the researched biological activities of this compound derivatives:

| Derivative Type | Biological Activity Investigated | Key Findings |

| Substituted N-phenylacetamides | Antiproliferative | Certain derivatives exhibited activity against human cancer cell lines. researchgate.net |

| Melatonin-hydroxyquinoline hybrids | Anti-Alzheimer's | Compounds showed potential to inhibit Aβ aggregation and possess antioxidant properties. nih.gov |

| Metal complexes | Antimicrobial, Anticancer | Complexation with metal ions often enhances the biological activity of the parent ligand. asianpubs.orgjocpr.com |

Scope and Organization of the Comprehensive Academic Research Outline

This article has provided a focused overview of the research concerning this compound. The structure of this review has been designed to first establish the foundational importance of the 8-hydroxyquinoline scaffold, followed by a detailed look at the specific characteristics of the this compound derivative. The final section has outlined the primary directions of current academic inquiry, highlighting its potential applications in oncology and neurodegenerative disease research. The content has been strictly limited to the outlined topics to ensure a concise and scientifically grounded presentation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(8-hydroxyquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPGXCBKGETOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 8 Hydroxyquinolin 2 Yl Acetamide and Its Analogues

Conventional Synthetic Approaches to the Quinoline (B57606) Acetamide (B32628) Core

The construction of the fundamental quinoline ring system is the cornerstone for the synthesis of N-(8-hydroxyquinolin-2-yl)acetamide. Several classical name reactions provide access to substituted quinolines, which can then be further functionalized. These methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Key conventional methods for quinoline synthesis include:

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through a cyclization and dehydration mechanism.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst. tandfonline.com

Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an enolizable ketone or aldehyde) in the presence of an acid or base catalyst. tandfonline.comvulcanchem.com

Combes Quinoline Synthesis: This method utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst. nih.gov

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) can be obtained.

Once the 8-hydroxyquinoline (B1678124) scaffold is in place, the introduction of the acetamide group at the 2-position is typically achieved through amidation of a 2-amino-8-hydroxyquinoline precursor. This can be accomplished by reacting the amino group with acetyl chloride or acetic anhydride.

Multi-Step Organic Synthesis Techniques for Structural Derivatization

To explore the structure-activity relationships and fine-tune the properties of this compound, chemists employ multi-step synthesis to create a variety of structural analogues. These modifications can be made to either the quinoline core or the acetamide side chain.

Derivatization of the quinoline ring can involve:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at various positions on the quinoline ring can significantly alter the electronic properties and biological activity of the molecule. For instance, chlorination can be achieved using N-chlorosuccinimide (NCS). nih.gov

Alkylation and Arylation: The introduction of alkyl or aryl groups can be accomplished through various cross-coupling reactions, such as the Suzuki or Negishi coupling, on a halogenated quinoline intermediate.

Nitration and subsequent reduction: Nitration of the quinoline ring, followed by reduction of the nitro group to an amine, provides a handle for further functionalization.

Modifications to the acetamide side chain can include:

Varying the acyl group: Instead of an acetyl group, other acyl chlorides or anhydrides can be used to introduce different functionalities.

Substitution on the nitrogen atom: The hydrogen on the acetamide nitrogen can be replaced with various alkyl or aryl groups.

An example of a multi-step synthesis involves the initial synthesis of a substituted 8-hydroxyquinoline, followed by the introduction of an amino group at the 2-position, and finally, acylation to form the desired this compound analogue.

Molecular Hybridization Strategies for Designing Novel this compound Derivatives

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores (bioactive moieties) are combined into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, and reduced side effects. The 8-hydroxyquinoline scaffold is an excellent candidate for this strategy due to its versatile chelating and biological properties.

Several studies have reported the hybridization of 8-hydroxyquinoline with other bioactive molecules. For example, hybrid compounds have been synthesized by linking 8-hydroxyquinoline to:

Ciprofloxacin (B1669076): A well-known antibiotic, to create novel antibacterial agents. The coupling can be achieved through a Mannich reaction.

Melatonin (B1676174): A neurohormone, to design multifunctional agents for neurodegenerative diseases. nih.gov The synthesis involves coupling 8-aminoquinoline (B160924) with a melatonin derivative containing a reactive group. nih.gov

Sulfonamides: To create hybrid molecules with potential antibacterial properties. asianpubs.org

In the context of this compound, hybridization could involve linking another pharmacophore to the quinoline ring or the acetamide group, leading to novel chemical entities with potentially enhanced or dual biological activities.

Optimization of Synthetic Pathways and Reaction Conditions for Yield and Selectivity

Key parameters that are often optimized include:

Catalyst: The choice of catalyst can dramatically influence the reaction rate and selectivity. For instance, in Friedländer synthesis, both acid and base catalysts can be used, and screening different catalysts can lead to improved yields. The use of metal nanoparticles as catalysts is also being explored for greener synthesis. tandfonline.com

Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the outcome of the reaction. Solvent-free conditions are also being investigated to develop more environmentally friendly processes. tandfonline.com

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of products. Microwave-assisted synthesis has emerged as a technique to accelerate reactions and improve yields. tandfonline.com

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time required for completion, preventing the formation of byproducts due to prolonged reaction times.

The following table provides examples of reaction conditions that have been explored for the synthesis of quinoline derivatives, highlighting the impact of different parameters on the reaction outcome.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Friedländer Synthesis | Cobalt/Copper Nanoparticles | Solvent-free | 50 | 90-97 | tandfonline.com |

| Microwave-assisted Synthesis | Trifluoroacetic acid | Chloroform | 100 | 68-99 | tandfonline.com |

| Palladium-Catalyzed Dehydrogenative Coupling | PdCl₂(CH₃CN)₂ | Acetic Acid | 70 | Moderate to Good | mdpi.com |

| Betti Reaction | None | Ethanol | Room Temperature | 34 | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N 8 Hydroxyquinolin 2 Yl Acetamide Derivatives

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-(8-hydroxyquinolin-2-yl)acetamide derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, conformational preferences, and the potential for tautomerism.

The ¹H NMR spectrum of a related compound, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, reveals characteristic signals that can be extrapolated to understand the spectrum of this compound. asianpubs.org For instance, the aromatic protons of the quinoline (B57606) ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. asianpubs.orguncw.edu The specific chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern and the electronic environment within the molecule. The amide proton (N-H) would likely present as a singlet, with its chemical shift influenced by solvent and temperature, indicating its involvement in hydrogen bonding. The acetyl methyl protons would appear as a sharp singlet in the upfield region, around δ 2.0-2.5 ppm. asianpubs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the acetamide (B32628) group is expected to have a characteristic chemical shift in the range of δ 168-172 ppm. asianpubs.orgst-andrews.ac.uk Aromatic carbons of the quinoline ring would resonate between δ 110 and 150 ppm, with the carbon bearing the hydroxyl group (C-8) and the carbon attached to the amido group (C-2) showing distinct chemical shifts due to the electronic effects of these substituents. asianpubs.orgnih.govchemicalbook.com

A crucial aspect that can be investigated by NMR is the potential for tautomerism in the 8-hydroxyquinoline (B1678124) moiety. The equilibrium between the enol form (O-H) and the keto-enol or zwitterionic form (N-H) can be studied by observing changes in chemical shifts with solvent polarity and temperature. researchgate.netresearchgate.net For instance, in different solvents, the chemical shifts of the protons and carbons in the quinoline ring, particularly those close to the nitrogen and hydroxyl groups, would be expected to change, reflecting the shift in the tautomeric equilibrium. researchgate.netresearchgate.net Furthermore, variable temperature NMR studies can be employed to determine the energy barriers for restricted rotation around the amide bond, which can lead to the observation of non-equivalent signals for the quinoline ring protons at lower temperatures. st-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on related structures. This table is predictive and based on data from analogous compounds. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline H-3 | 7.2 - 7.5 | 120 - 125 |

| Quinoline H-4 | 8.0 - 8.3 | 135 - 140 |

| Quinoline H-5 | 7.5 - 7.8 | 115 - 120 |

| Quinoline H-6 | 7.3 - 7.6 | 125 - 130 |

| Quinoline H-7 | 7.0 - 7.3 | 110 - 115 |

| Amide N-H | 9.0 - 10.5 | - |

| Acetyl CH₃ | 2.1 - 2.4 | 20 - 25 |

| Hydroxyl O-H | 9.5 - 11.0 | - |

| Quinoline C-2 | - | 145 - 150 |

| Quinoline C-8 | - | 150 - 155 |

| Quinoline C-8a | - | 138 - 142 |

| Quinoline C-4a | - | 127 - 130 |

| Carbonyl C=O | - | 168 - 172 |

Vibrational Spectroscopy (FT-IR, Raman) for Investigating Hydrogen Bonding and Specific Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular and intramolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ can be attributed to the O-H stretching vibration of the hydroxyl group, with its broadness indicating involvement in hydrogen bonding. scirp.orgresearchgate.net The N-H stretching vibration of the amide group would also appear in this region, typically around 3300 cm⁻¹. rsc.org The C=O stretching vibration of the amide (Amide I band) is expected to be a strong band in the region of 1650-1680 cm⁻¹. rsc.orgphyschemres.org The position of this band is sensitive to hydrogen bonding; a shift to lower wavenumbers would suggest the carbonyl oxygen is acting as a hydrogen bond acceptor.

Other significant bands include the C-N stretching and N-H bending vibrations (Amide II band) around 1550-1600 cm⁻¹, and the aromatic C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region. scirp.orgresearchgate.net The C-O stretching of the phenolic hydroxyl group would be observed around 1200-1300 cm⁻¹. asianpubs.org

Raman spectroscopy provides complementary information. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations are often strong. This allows for a detailed analysis of the quinoline ring system. The C=O stretching vibration is also observable in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in the structural elucidation. physchemres.org

The study of hydrogen bonding is a key application of vibrational spectroscopy for this molecule. The intramolecular hydrogen bond between the hydroxyl group at the 8-position and the quinoline nitrogen is a characteristic feature of 8-hydroxyquinolines. researchgate.net Additionally, intermolecular hydrogen bonds can form involving the amide N-H and C=O groups, as well as the hydroxyl group. These interactions can lead to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. The shifts in the O-H, N-H, and C=O stretching frequencies can be used to probe the strength and nature of these hydrogen bonds.

Table 2: Characteristic FT-IR and Raman Bands for this compound. This table is predictive and based on data from analogous compounds. Actual values may vary.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3500 (broad) | Weak | Broadness indicates hydrogen bonding. |

| N-H stretch (H-bonded) | ~3300 | Weak | Position sensitive to hydrogen bonding. |

| Aromatic C-H stretch | 3000-3100 | Strong | Characteristic of the quinoline ring. |

| Aliphatic C-H stretch | 2850-3000 | Medium | From the acetyl methyl group. |

| C=O stretch (Amide I) | 1650-1680 (strong) | Medium | Position sensitive to H-bonding. |

| N-H bend (Amide II) | 1550-1600 | Weak | Coupled with C-N stretch. |

| Aromatic C=C/C=N stretch | 1400-1600 | Strong | Multiple bands expected for the quinoline ring. |

| C-O stretch (phenolic) | 1200-1300 | Medium |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Probing Electronic Transitions and Sensing Mechanisms

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of this compound derivatives. These methods are particularly valuable for understanding how the molecule interacts with its environment and for exploring its potential as a fluorescent sensor.

The UV-Vis absorption spectrum of 8-hydroxyquinoline derivatives typically displays multiple absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions within the quinoline ring system. scirp.org For this compound, absorption maxima are expected in the range of 250-400 nm. The exact positions and intensities of these bands are influenced by the solvent polarity and pH, due to their effect on the tautomeric equilibrium and hydrogen bonding interactions.

Many 8-hydroxyquinoline derivatives are known to be fluorescent, and this property is often enhanced upon chelation with metal ions. nih.govrsc.org The parent 8-hydroxyquinoline itself is a weak fluorophore in many solvents, a phenomenon attributed to an excited-state proton transfer (ESPT) process. rsc.org However, substitution on the quinoline ring, as in this compound, and the formation of metal complexes can significantly alter the fluorescence properties.

The fluorescence sensing mechanism of this compound and its derivatives often relies on the principle of chelation-enhanced fluorescence (CHEF). In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) or the aforementioned ESPT, can quench fluorescence. Upon binding to a metal ion, these quenching pathways can be blocked, leading to a significant increase in fluorescence intensity, often accompanied by a shift in the emission wavelength. nih.govnih.gov For example, a structurally related compound, (2-(2-(quinoline-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide), acts as a fluorescent sensor for Zn²⁺, showing an increase in fluorescence emission at 505 nm upon complexation. nanobioletters.com Another similar sensor, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, can distinguish between Cd²⁺ and Zn²⁺ through different sensing mechanisms, highlighting the tunability of these systems. nih.gov

The study of the electronic spectra in different solvents (solvatochromism) can provide further insights into the nature of the electronic transitions and the polarity of the ground and excited states.

Table 3: Predicted Photophysical Properties of this compound. This table is predictive and based on data from analogous compounds. Actual values may vary.

| Property | Predicted Value | Comments |

|---|---|---|

| Absorption λmax (nm) | 250 - 400 | Multiple bands corresponding to π→π* and n→π* transitions. |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 10³ - 10⁴ | Dependent on specific transition and solvent. |

| Emission λem (nm) | 450 - 550 | Dependent on solvent and presence of metal ions. |

| Fluorescence Quantum Yield (ΦF) | Low (free ligand), High (metal complex) | Enhancement upon chelation is a key feature. |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. By providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, HRMS allows for the determination of the precise molecular formula.

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer. For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass is approximately 202.0742 g/mol . HRMS can readily distinguish this from other potential formulas with the same nominal mass. For instance, in the ESI-MS of a related sulfonamide derivative of 8-hydroxyquinoline, a prominent [M+1]⁺ peak was observed, confirming the molecular weight of the compound. researchgate.net

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By subjecting the parent ion to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides valuable structural information, helping to confirm the connectivity of the different parts of the molecule, such as the acetamide group and the 8-hydroxyquinoline core.

For this compound, expected fragmentation pathways could include the loss of the acetyl group (CH₃CO), the loss of the entire acetamide group, and cleavages within the quinoline ring system. The precise masses of these fragment ions, as determined by HRMS, further corroborate the proposed structure.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₀N₂O₂). This table is predictive. Actual fragmentation patterns may vary depending on the ionization method and collision energy.

| Ion | Formula | Calculated m/z | Expected Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₁N₂O₂⁺ | 203.0815 | Protonated molecule |

| [M-CH₂CO]⁺ | C₉H₉N₂O⁺ | 161.0709 | Loss of ketene (B1206846) from the acetamide group |

| [M-NHCOCH₃]⁺ | C₉H₇NO⁺ | 145.0528 | Cleavage of the amide bond |

| [C₉H₇NO]⁺ | C₉H₇NO⁺ | 145.0528 | 8-Hydroxyquinoline cation radical |

Coordination Chemistry and Metal Chelation Properties of N 8 Hydroxyquinolin 2 Yl Acetamide Derivatives

Fundamental Principles of Metal Ion Chelation by 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8HQ) and its derivatives are renowned for their potent metal chelating abilities. nih.govresearchgate.net This characteristic arises from the presence of a nitrogen atom in the quinoline (B57606) ring and a hydroxyl group at the 8th position, which act as electron donor sites. dovepress.comscirp.orgresearchgate.net This arrangement allows 8HQ to function as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. scirp.orgresearchgate.net The chelation process involves the deprotonation of the phenolic hydroxyl group and the formation of a coordinate bond with the metal ion through both the deprotonated oxygen and the quinoline nitrogen. asianpubs.org

The lipophilic nature of the 8-hydroxyquinoline scaffold allows it to traverse biological membranes, a crucial attribute for its various biological applications. nih.govresearchgate.net The stability of the resulting metal complexes is a key factor in their biological activity, and this stability is influenced by both the nature of the metal ion and the specific substitutions on the 8-hydroxyquinoline ring. uc.pt Among the isomers of monohydroxyquinolines, only 8-hydroxyquinoline possesses the capability to form such chelates with divalent metal ions. nih.govdovepress.comtandfonline.com

Complex Formation with Biologically Relevant Transition Metal Ions

N-(8-hydroxyquinolin-2-yl)acetamide and its related derivatives readily form complexes with a range of biologically important transition metal ions. These include but are not limited to copper(II), zinc(II), iron(II/III), nickel(II), cobalt(II), manganese(II), silver(I), and mercury(II). The formation of these complexes is a cornerstone of the biological and therapeutic potential attributed to 8-hydroxyquinoline derivatives. nih.govtandfonline.com

For instance, the interaction of 8-hydroxyquinoline derivatives with copper and zinc ions has been linked to anticancer activities. dovepress.comtandfonline.com The formation of complexes with iron is also significant, as iron is a redox-active metal that can contribute to oxidative stress. researchgate.net The ability of these compounds to chelate such metals underscores their potential to modulate metal-dependent biological processes. nih.gov

Stoichiometric and Geometric Aspects of Metal-Ligand Complex Formation

The stoichiometry of the metal-ligand complexes formed with 8-hydroxyquinoline derivatives is commonly found to be 1:2 (metal:ligand). scirp.orgresearchgate.net This has been confirmed through various techniques, including conductometric and spectrophotometric methods. scirp.org For example, studies on the complexation of Co(II) and Ni(II) with 8-hydroxyquinoline have demonstrated this 1:2 ratio. scirp.org

The geometry of the resulting metal complexes is dependent on the specific metal ion and the coordination environment. Common geometries observed include square planar and octahedral. scirp.orgresearchgate.net For instance, the Cu(II) complex with 8-hydroxyquinoline often adopts a square-planar geometry. scirp.org In contrast, complexes with other metals like Ni(II) and Co(II) may exhibit an octahedral geometry, often by incorporating water molecules into the coordination sphere. scirp.orgresearchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict and understand the geometries of these complexes, showing good agreement with experimental data. epa.gov

Structural Characterization of Metal Chelates

The precise structures of the metal chelates of this compound and its analogs are elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Probes:

FT-IR Spectroscopy: Infrared spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. Characteristic shifts in the vibrational frequencies of the C=O and N-H groups, as well as the C=N bond within the quinoline ring, provide evidence of their involvement in complex formation. acs.org The disappearance or shift of the O-H band from the phenolic group is a key indicator of deprotonation and coordination. scirp.org

UV-Visible Spectroscopy: Electronic absorption spectroscopy reveals changes in the electronic transitions of the ligand upon complexation. The appearance of new charge-transfer bands, often in the visible region, is a hallmark of metal-ligand bond formation. asianpubs.org These spectra can also provide insights into the geometry of the complex. acs.org

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy, particularly multinuclear NMR, is a powerful tool for studying the structure and dynamics of these complexes in solution. uc.pt

X-ray Crystallography:

Influence of Metal Chelation on Electronic, Optical, and Reactive Properties of the Compounds

The act of metal chelation profoundly alters the physicochemical properties of this compound and its derivatives.

Electronic and Optical Properties:

Fluorescence: A significant change observed upon complexation is in the fluorescence properties of the ligand. Many 8-hydroxyquinoline derivatives exhibit enhanced fluorescence when bound to certain metal ions, a phenomenon that forms the basis for their use as fluorescent chemosensors for metal ion detection. scirp.orguc.pt The fluorescence quantum yields can vary depending on the metal ion, with factors such as complex stability and the heavy atom effect playing a role. uc.pt

Color: The formation of metal complexes is often accompanied by a distinct color change, a direct consequence of the altered electronic structure and the emergence of new charge-transfer transitions. asianpubs.org

Reactive Properties:

Redox Behavior: The chelation of redox-active metal ions like iron and copper can influence the redox potential of the metal. This can be a critical factor in the biological activity of the complex, as it may participate in redox cycling and the generation of reactive oxygen species (ROS). tandfonline.comkcl.ac.uk

Biological Activity: The biological effects of 8-hydroxyquinoline derivatives are often intricately linked to their metal-chelating ability. The formation of a metal complex can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes. scirp.org This "ionophore" activity can be a key mechanism for the observed biological effects. tandfonline.com

Molecular Mechanisms of Biological Activity Preclinical Investigations

Interaction with Deoxyribonucleic Acid (DNA)

The planar structure of the quinoline (B57606) ring is a key feature that allows N-(8-hydroxyquinolin-2-yl)acetamide and related compounds to interact with the double helix of DNA. This interaction is a cornerstone of their proposed mechanism of action.

DNA Intercalation and Specific Binding Modes

Derivatives of 8-hydroxyquinoline (B1678124) have been shown to bind to DNA primarily through an intercalation mode. asianpubs.orgresearchgate.netresearchgate.net This involves the insertion of the flat aromatic quinoline ring system between the base pairs of the DNA double helix. Spectroscopic studies and viscosity measurements on related 8-hydroxyquinoline-sulfonamide derivatives and their metal complexes have supported this mechanism. nih.gov These investigations revealed that the binding of these compounds to Calf Thymus DNA (CT-DNA) leads to changes in the DNA's structure, which is characteristic of intercalation. nih.gov The binding efficacy is often enhanced upon complexation with transition metal ions like copper. nih.gov Molecular docking studies further corroborate this, predicting that the planar scaffold of 8-hydroxyquinoline derivatives can fit into the DNA helix. asianpubs.orgresearchgate.net

Impact on DNA Replication and Transcription Processes

By binding to the DNA helix, compounds like this compound can physically obstruct the molecular machinery responsible for replication and transcription. researchgate.netevitachem.com The presence of an intercalated molecule can prevent the unwinding of the DNA double helix, a process essential for both DNA polymerase and RNA polymerase to access the genetic template. Studies on 8-hydroxyquinoline have demonstrated its ability to inhibit premeiotic DNA replication in yeast. nih.gov This interference with fundamental cellular processes can disrupt the cell cycle and inhibit proliferation, forming the basis of the compound's potential antiproliferative effects. nih.govunimi.it

Enzyme Inhibition Profiling

Beyond direct DNA interaction, this compound and its congeners have been evaluated for their ability to inhibit key enzymes involved in cellular maintenance, proliferation, and signaling.

Topoisomerase Inhibition Mechanisms

Topoisomerases are vital enzymes that resolve topological challenges in DNA, such as supercoiling, during replication, transcription, and chromosome segregation. cuni.czexcli.de Inhibitors of these enzymes, known as topoisomerase poisons, function by trapping the transient enzyme-DNA cleavage complex. excli.denih.gov This action prevents the resealing of the DNA strand break, leading to the accumulation of permanent DNA double-strand breaks and ultimately triggering a DNA damage response and apoptosis. cuni.cznih.gov While many anticancer agents like etoposide (B1684455) function as topoisomerase II poisons nih.gov, the precise mechanism for this compound is still under investigation. However, given its ability to intercalate into DNA, it is plausible that it could interfere with the topoisomerase catalytic cycle, potentially stabilizing the cleavage complex in a manner similar to established inhibitors. semanticscholar.org

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com The 8-hydroxyquinoline scaffold has been incorporated into numerous compounds designed as cholinesterase inhibitors. mdpi.com These inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, with the latter being involved in guiding substrates into the active site gorge. researchgate.netheraldopenaccess.us While specific data for this compound is limited, various derivatives have shown potent, dual inhibition of both AChE and BChE. mdpi.comresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives This table presents data for structurally related compounds to illustrate the potential of the 8-hydroxyquinoline scaffold for cholinesterase inhibition.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-Coumarin Hybrid | AChE | 8.80 - 26.50 | mdpi.com |

| 8-Hydroxyquinoline-Coumarin Hybrid | BuChE | 8.80 - 26.50 | mdpi.com |

| 7-(((1-benzylpiperidin-4-yl)amino)methyl)-5-chloro-8-hydroxyquinoline | BuChE | Micromolar Concentration | researchgate.net |

| 7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline | BuChE | Micromolar Concentration | researchgate.net |

Matrix Metalloproteinase (MMP-2/9) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade components of the extracellular matrix. nih.gov MMP-2 and MMP-9, also known as gelatinases, are particularly important in cancer progression, as they facilitate tumor invasion, metastasis, and angiogenesis. nih.govmdpi.com The 8-hydroxyquinoline moiety is a known zinc-binding group and has been investigated as a scaffold for MMP inhibitors. nih.govmdpi.com

However, preclinical screening has revealed that the position of substitution on the 8-hydroxyquinoline ring is critical for inhibitory activity. A study focusing on MMP-2 inhibition found that derivatives with substituents at the 5- and 7-positions showed potent, low-micromolar inhibition. nih.gov In stark contrast, derivatives with substituents at the 2- and 4-positions, which includes this compound, displayed little to no inhibitory efficacy against MMP-2 at concentrations up to 25 μM. nih.gov This suggests that the specific architecture of this compound is not optimal for binding to the active site of MMP-2. nih.gov While other 8-hydroxyquinoline derivatives have shown promise as dual MMP-2/9 inhibitors nih.govmdpi.com, the substitution pattern remains a key determinant of activity.

Table 2: MMP-2 Inhibitory Activity of 8-Hydroxyquinoline Derivatives Based on Substitution Position This interactive table summarizes findings on how the substituent position on the 8-hydroxyquinoline ring affects MMP-2 inhibition.

| Substituent Position | Inhibitory Activity vs. MMP-2 | IC50 Range (µM) | Reference |

|---|---|---|---|

| Position 2 (e.g., this compound) | Ineffective / Very Low | > 25 | nih.gov |

| Position 4 | Ineffective / Very Low | > 25 | nih.gov |

| Position 5 | Potent | Low Micromolar | nih.gov |

| Position 7 | Potent | Low Micromolar | nih.gov |

Investigation of Other Enzyme Systems and Their Modulation

Derivatives of 8-hydroxyquinoline (8-HQ), the core structure of this compound, have been evaluated against a variety of enzyme systems, demonstrating a broad spectrum of inhibitory activities. These therapeutic strategies often target metalloenzymes. nih.gov

Research into hybrid compounds that merge the structural features of clioquinol (B1669181) with other pharmacophores has yielded derivatives that selectively target human butyrylcholinesterase (BuChE) at micromolar concentrations. researchgate.net For instance, compounds designed by combining the features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol showed selective BuChE inhibition. researchgate.net

Furthermore, the 8-hydroxyquinoline scaffold is a key component in inhibitors of lipoxygenases (LOs), a class of enzymes that produce inflammatory lipid intermediates. oup.com A specific derivative, N-((5-bromo-8-hydroxyquinolin-7-yl)(thiophen-2-yl)methyl)acetamide (ML127), exhibits micromolar potency against 12-lipoxygenase and demonstrates over 50-fold selectivity against other LO isozymes and cyclooxygenase (COX). oup.com Other therapeutic targets for 8-HQ derivatives include iron-containing ribonucleotide reductase, which is vital for DNA synthesis, and matrix metalloproteinases (MMPs), which are involved in cancer metastasis. nih.govekb.eg Studies have also pointed towards cytosolic and nuclear oxygenases and histone demethylases as potential metalloenzyme targets. nih.gov

| Derivative Class | Target Enzyme | Findings | Reference |

| Clioquinol-Donepezil Hybrids | Butyrylcholinesterase (BuChE) | Selective inhibition at micromolar concentrations. | researchgate.net |

| N-((5-bromo-8-hydroxyquinolin-7-yl)(thiophen-2-yl)methyl)acetamide (ML127) | 12-Lipoxygenase (12-LO) | Micromolar potency and >50-fold selectivity over other LOs and COX. | oup.com |

| 8-Hydroxyquinoline Derivatives | Matrix Metalloproteinases (MMP-2/9) | Investigated as potential inhibitors. | nih.govekb.eg |

| 8-Hydroxyquinoline Derivatives | Ribonucleotide Reductase, Histone Demethylases | Identified as potential therapeutic targets. | nih.gov |

Modulation of Cellular Signaling Pathways

The biological activities of 8-hydroxyquinoline derivatives extend to the modulation of critical cellular signaling pathways. In the context of Alzheimer's disease research, it has been noted that estrogens can modulate the Notch pathway in certain cell types, a pathway involved in controlling angiogenesis downstream of vascular endothelial growth factor A (VEGF-A). researchgate.net While direct studies on this compound are pending, the potential for 8-HQ derivatives to interact with such fundamental pathways is an active area of investigation. researchgate.net

The inhibition of enzymes like 12-lipoxygenase by 8-HQ derivatives can also indirectly modulate signaling. oup.com For example, 12-LO activity in pancreatic β-cells can activate Cox2, leading to the production of prostaglandin (B15479496) E2, a potent inhibitor of insulin (B600854) secretion. oup.com Furthermore, the 12-LO product 12-HETE has been shown to induce macrophage chemoattractant protein 1 in β-cells, promoting inflammatory cell influx. oup.com Inhibition of 12-LO could therefore disrupt these inflammatory signaling cascades. oup.com

Metal-Dependent Mechanisms in Biological Systems

A defining characteristic of 8-hydroxyquinoline and its derivatives is their function as potent metal chelators, a property central to their biological activity. asianpubs.orgresearchgate.net The planar heterocyclic structure contains nitrogen and oxygen donor atoms that form a bidentate chelating motif, allowing for the formation of stable complexes with a wide range of transition metal ions. asianpubs.orgnih.gov This chelation ability is considered a primary mechanism of action for its antibacterial and anticancer effects. asianpubs.org

The ability to chelate redox-active metals is particularly relevant in neurodegenerative diseases. researchgate.net Derivatives of 8-HQ have been specifically designed to chelate copper(II) and zinc(II), ions implicated in metal-driven oxidative stress and the neurotoxicity associated with β-amyloid (Aβ) aggregation in Alzheimer's disease. researchgate.net By sequestering these metal ions, these compounds can effectively inhibit Aβ self-aggregation. researchgate.net

In cancer therapy, the metal-chelating properties of 8-hydroxyquinoline derivatives are exploited to target multidrug-resistant (MDR) cells. nih.govacs.org The anticancer activity is strongly influenced by the compound's acid-base properties and its ability to bind metal ions, suggesting that subtle differences in metal chelation can significantly alter biological outcomes. acs.org The formation of metal complexes is often a prerequisite for the observed selective toxicity against MDR cancer cells. nih.govacs.org For example, a manganese(II) complex incorporating a related ligand, 2-di(picolyl)amine-N-(quinolone-8-yl)acetamide, has been synthesized and evaluated for its cytotoxic effects. mdpi.com

The role of metal chelation is also fundamental to the antimicrobial properties of these compounds. asianpubs.org Studies on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal chelates with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) have shown that the biological activity of the ligand is enhanced upon metal complexation. asianpubs.org This suggests that the metal complexes, rather than the ligand alone, are the primary active species, potentially acting by binding to DNA through intercalation. asianpubs.org Furthermore, the unique fluorescence properties of 8-amidoquinoline derivatives upon binding with zinc ions have been harnessed to develop selective fluorescent probes for Zn2+. nih.gov

| Metal Ion | Biological Context | Mechanism/Effect of Chelation | Reference |

| Copper (Cu²⁺) | Alzheimer's Disease, Cancer | Inhibition of Aβ aggregation, induction of oxidative stress, potential anticancer activity. | researchgate.netacs.org |

| Zinc (Zn²⁺) | Alzheimer's Disease, Metal Sensing | Inhibition of Aβ aggregation, formation of fluorescent complexes for sensing. | researchgate.netnih.gov |

| Iron (Fe³⁺/Fe²⁺) | Cancer | Inhibition of iron-containing enzymes (e.g., ribonucleotide reductase), induction of MDR-selective toxicity. | nih.govacs.org |

| Manganese (Mn²⁺) | Cancer | Formation of cytotoxic metal complexes. | asianpubs.orgmdpi.com |

| Nickel (Ni²⁺), Cobalt (Co²⁺) | Antibacterial | Formation of metal complexes with enhanced antibacterial activity. | asianpubs.org |

Pharmacological Activities and Structure Activity Relationship Sar Studies in Vitro and Preclinical Models

Antimicrobial Activity Evaluation and Mechanisms

The 8-hydroxyquinoline (B1678124) scaffold is a well-established pharmacophore with a broad range of antimicrobial activities. nih.gov Derivatives of N-(8-hydroxyquinolin-2-yl)acetamide have been extensively studied for their efficacy against various pathogenic microorganisms, including bacteria and fungi. The mechanism of their antimicrobial action is often linked to the chelation of metal ions that are essential for microbial enzyme function. researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial efficacy can be influenced by the nature and position of substituents on the 8-hydroxyquinoline ring and any associated moieties. nih.gov

Studies have shown that certain 8-hydroxyquinoline derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus. nih.govscienceopen.com For instance, the introduction of a chlorine atom on the benzene (B151609) ring of a grafted 8-hydroxyquinoline derivative resulted in good activity against both Gram-positive and Gram-negative strains. nih.gov In some cases, the activity of these compounds against Gram-positive bacteria is more pronounced than against Gram-negative bacteria, which is attributed to the presence of an outer membrane in Gram-negative bacteria that can hinder the passage of the compounds. nih.govscienceopen.com

The antibacterial activity is often quantified by measuring the minimum inhibitory concentration (MIC) and the diameter of the inhibition zone. For example, a study on novel 8-hydroxyquinoline derivatives showed that a compound with a chlorine substituent exhibited an inhibition zone of 32 mm against S. aureus and 30 mm against V. parahaemolyticus. nih.gov Another study highlighted a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) displaying significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL. mdpi.com

Antibacterial Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity (Inhibition Zone in mm or MIC in µg/mL) | Reference |

|---|---|---|---|

| 8-HQ derivative with Chlorine substituent | Staphylococcus aureus | 32 mm | nih.gov |

| 8-HQ derivative with Chlorine substituent | Vibrio parahaemolyticus | 30 mm | nih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative bacteria | MIC: 4–16 µg/mL | mdpi.com |

| Alkylthiomethyl-8-hydroxyquinoline series | Gram-positive and Gram-negative strains | Significant activity compared to Nitroxoline | researchgate.net |

Antifungal Spectrum and Mechanism of Action

The 8-hydroxyquinoline scaffold is also a key component in the development of antifungal agents. nih.gov Derivatives have shown a broad spectrum of activity against various fungal pathogens, including species of Candida and dermatophytes. nih.govresearchgate.net The antifungal mechanism of action for 8-hydroxyquinoline derivatives is multifaceted. Studies on derivatives like clioquinol (B1669181) have revealed that they can damage the fungal cell wall. nih.gov Additionally, some derivatives compromise the functional integrity of the cytoplasmic membrane. nih.govresearchgate.net This can be evaluated through methods like the sorbitol protection assay and by observing the leakage of cellular components. researchgate.net The ability of these compounds to complex with ergosterol (B1671047) in the fungal membrane is another proposed mechanism of action. nih.gov

For example, a study investigating the antifungal mechanism of three 8-hydroxyquinoline derivatives, including clioquinol, found that they exhibited activity against Candida spp. and dermatophytes. nih.gov Clioquinol was observed to damage the cell wall and inhibit the formation of pseudohyphae in C. albicans. nih.govresearchgate.net Other derivatives were found to disrupt the cytoplasmic membrane's integrity. nih.govresearchgate.net Another study on a promising 8-hydroxyquinoline derivative, PH151, reported MIC values ranging from 1.0 to 16.0 µg/ml against Candida spp. and Fusarium spp. nih.gov

Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity/Mechanism | Reference |

|---|---|---|---|

| Clioquinol | Candida albicans | Damaged cell wall, inhibited pseudohyphae formation | nih.govresearchgate.net |

| 8-hydroxy-5-quinolinesulfonic acid derivatives | Candida spp., Dermatophytes | Compromised cytoplasmic membrane integrity | nih.govresearchgate.net |

| PH151 | Candida spp., Fusarium spp. | MIC: 1.0–16.0 µg/ml | nih.gov |

Inhibition of Biofilm Formation and Microbial Adhesion

Bacterial and fungal biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. nih.gov Some 8-hydroxyquinoline derivatives have demonstrated the ability to inhibit the formation of these biofilms. researchgate.net The mechanism behind this activity is thought to involve the chelation of metal ions, which are crucial for the enzymes involved in biofilm development. researchgate.net

For instance, nitroxoline, an 8-hydroxyquinoline derivative, is known to inhibit bacterial biofilm formation. researchgate.net A study on novel triazole-bridged quinoline (B57606) derivatives found that the most promising compound, QT7, effectively disrupted mature biofilms of Candida auris. At its minimum fungicidal concentration (MFC) of 0.24 μg/mL, it inhibited biofilm formation by an average of 81.98%. nih.gov This highlights the potential of these compounds to combat biofilm-related infections. The inhibition of biofilm formation is a critical step in preventing persistent and chronic infections. frontiersin.org

Anticancer Activity and Cytotoxicity in Cell Lines

In addition to their antimicrobial properties, derivatives of 8-hydroxyquinoline have emerged as promising candidates for anticancer therapy. nih.gov Their mechanism of action in cancer cells is often linked to the induction of programmed cell death and the arrest of the cell cycle.

Induction of Apoptosis and Cell Cycle Arrest

Several 8-hydroxyquinoline derivatives have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govsmolecule.com For example, a novel 8-hydroxyquinoline derivative, HQ-11, was found to trigger both paraptosis and apoptosis in breast cancer cells. nih.gov The induction of apoptosis by these compounds can be mediated through various cellular pathways. In the case of HQ-11, it was linked to the inhibition of the proteasome and the activation of the ERK pathway, leading to endoplasmic reticulum (ER) stress. nih.gov

Furthermore, these compounds can cause cell cycle arrest, preventing the proliferation of cancer cells. nih.govfrontiersin.orgmdpi.com For instance, some phytochemicals have been shown to induce G2/M cell cycle arrest. nih.gov The induction of cell cycle arrest at different phases, such as G1 or G2/M, is a common mechanism by which anticancer agents exert their effects. frontiersin.orgmdpi.com Two new 8-hydroxyquinoline platinum(II) derivatives, YLN1 and YLN2, were found to induce senescence and apoptosis in MDA-MB-231 breast cancer cells by triggering DNA damage. rsc.org

Anticancer Mechanisms of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| HQ-11 | MCF7 and MDA-MB-231 (Breast cancer) | Induction of paraptosis and apoptosis via proteasome inhibition and ERK pathway activation | nih.gov |

| YLN1 and YLN2 (Platinum(II) derivatives) | MDA-MB-231 (Breast cancer) | Induction of senescence and apoptosis via DNA damage | rsc.org |

| Copper(II) complexes with 8-HQ derivatives | MCF-7 (Breast cancer) | Induction of early apoptosis | rsc.org |

Differential Cytotoxicity in Multidrug-Resistant (MDR) Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). acs.org Interestingly, some 8-hydroxyquinoline derivatives have shown selective toxicity against MDR cancer cells, a phenomenon known as collateral sensitivity. nih.govresearchgate.net This suggests that these compounds could be effective in treating cancers that have become resistant to conventional therapies. acs.org

A study on a library of 8-hydroxyquinoline-derived Mannich bases revealed that these compounds possessed robust MDR-selective toxicity. nih.gov The mechanism for this selective activity is thought to be related to the compounds' ability to chelate metal ions and their physicochemical properties, such as their pKa values. nih.gov Another study on 8-hydroxyquinoline-amino acid conjugates showed that while they had moderate cytotoxicity against parental cancer cells, their anticancer activity was enhanced in MDR cell lines. nih.gov This highlights the potential of designing 8-hydroxyquinoline derivatives that can specifically target and eliminate drug-resistant cancer cells.

Mechanisms of Cell Growth Inhibition and Cytoprotection

Derivatives of 8-hydroxyquinoline are recognized for their ability to modulate cell growth and survival pathways. The mechanisms underlying these effects are often linked to their capacity to interact with key cellular components and processes.

Some 8-hydroxyquinoline derivatives have been shown to induce apoptosis and senescence in cancer cells. This is achieved by triggering DNA damage and downregulating the expression of human telomerase reverse transcriptase (hTERT) mRNA, an enzyme crucial for telomere maintenance and cellular immortality. In contrast, other derivatives exhibit cytoprotective effects, particularly against oxidative stress nih.govnih.gov. This dual activity highlights the nuanced role of the 8-hydroxyquinoline scaffold in cellular responses. The mechanism of cell growth inhibition is also associated with the inhibition of critical enzymes such as ribonucleotide reductase, which is essential for DNA synthesis, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis nih.gov.

For some analogs, such as N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide, the proposed mechanism of action involves the activation of mitochondrial functions. This can lead to an enhancement of ATP production and a reduction of oxidative stress, potentially through the antioxidant properties associated with the quinoline core. Furthermore, these compounds may influence cell survival by regulating apoptotic pathways evitachem.com.

Anti-Inflammatory Efficacy and Associated Molecular Targets

The 8-hydroxyquinoline framework is a known feature in compounds exhibiting anti-inflammatory properties researchgate.netnih.gov. The analgesic and anti-inflammatory activities of various acetamide (B32628) derivatives have been noted in several studies researchgate.net. While the broader class of 8-hydroxyquinoline derivatives has demonstrated anti-inflammatory potential, specific molecular targets for this compound in inflammatory pathways are not extensively detailed in the current body of scientific literature. However, research on related structures suggests that the anti-inflammatory effects could be linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) nih.govnih.gov.

Antiviral Activity against Specific Pathogens

The antiviral potential of 8-hydroxyquinoline derivatives has been investigated against a range of viruses. Aromatic amide substitutions at the 2-position of the quinoline ring have been shown to enhance antiviral activity, a phenomenon attributed to increased lipophilicity and the electron-withdrawing nature of the anilide substituents nih.gov.

Studies have demonstrated the efficacy of 8-hydroxyquinoline compounds against various herpes viruses, including cytomegalovirus (CMV), varicella-zoster virus, Epstein-Barr virus, herpes simplex virus, and human herpes virus type 8 (HHV-8) google.comgoogle.com. Additionally, activity against the dengue virus has been reported for certain derivatives nih.gov. The antiviral efficacy is often correlated with the lipophilicity and the electronic properties of the substituents on the quinoline ring nih.gov. For instance, di- and tri-substituted derivatives with electron-withdrawing groups have shown high inhibition of H5N1 virus growth with low cytotoxicity nih.gov.

While these findings are promising for the 8-hydroxyquinoline class as a whole, specific data on the antiviral activity of this compound against particular pathogens remains limited in the available scientific literature.

Antioxidant Potential and Reactive Oxygen Species (ROS) Scavenging Mechanisms

A significant aspect of the pharmacological profile of 8-hydroxyquinoline derivatives is their antioxidant activity and their ability to scavenge reactive oxygen species (ROS) researchgate.netnih.govmdpi.com. This property is closely linked to their capacity to chelate metal ions, which are often involved in the generation of ROS researchgate.net.

Interactive Table: Antioxidant Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound Type | Observed Activity | Putative Mechanism |

|---|---|---|

| 8-Hydroxyquinoline-melatonin hybrids | Reduced oxidative stress triggered by hydrogen peroxide. | Metal chelation and direct radical scavenging. mdpi.com |

| 8-Aminoquinoline-natural antioxidant acid conjugates | Scavenged oxygen radicals in DPPH assay. | Radical scavenging and metal chelation. nih.gov |

| N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines | Maintained GSH levels, suggesting indirect antioxidant effects. | PPARγ agonism and maintenance of glutathione (B108866) levels. a2bchem.com |

Neuroprotective and Cytoprotective Effects in Relevant Models

The neuroprotective and cytoprotective effects of 8-hydroxyquinoline derivatives are well-documented in various preclinical models, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease researchgate.netresearchgate.netmdpi.coma2bchem.comresearchgate.net. These protective effects are largely attributed to their antioxidant and metal-chelating properties, which help to alleviate the oxidative stress and metal dyshomeostasis implicated in neuronal cell death researchgate.netresearchgate.net.

Studies have shown that these compounds can protect neuronal cells from damage induced by oxidative stressors nih.govnih.gov. For instance, certain 8-hydroxyquinoline derivatives have demonstrated the ability to protect hippocampal-derived HT22 cells from oxidative stress-induced death a2bchem.com. The cytoprotective mechanism often involves the modulation of mitochondrial function and the preservation of mitochondrial membrane potential nih.govnih.gov.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological potency of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents influence their pharmacological effects.

Influence of Substituent Nature (Electronic, Steric, and Lipophilic) on Biological Potency

The nature of substituents on the 8-hydroxyquinoline scaffold plays a critical role in determining the biological activity of the resulting compounds. Key factors that have been identified include the electronic properties, steric bulk, and lipophilicity of the substituents.

Electronic Effects: The presence of electron-withdrawing groups on the quinoline ring has been shown to enhance certain biological activities. For example, aromatic amide substitutions at the 2-position with electron-withdrawing anilide substituents can increase antiviral activity nih.gov. Similarly, substitution at the 5-position with electron-withdrawing groups has been found to improve anticancer activity nih.gov. The introduction of a chloro-substituent at the R5 position can decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen, which can modulate the compound's metal-chelating properties and, consequently, its biological efficacy nih.govacs.org.

Steric Effects: The size and spatial arrangement of substituents can also have a significant impact. While some bulkier aromatic and heteroaromatic groups are well-tolerated and can even enhance potency, other modifications can lead to diminished activity nih.gov. For instance, in a series of 8-hydroxyquinoline-derived HIF prolylhydroxylase inhibitors, compounds with branched aromatic substituents at the R7 position showed enhanced activity acs.org.

Lipophilicity: Lipophilicity, often expressed as logP or log k, is another crucial parameter. Increased lipophilicity has been positively correlated with enhanced antiviral activity in some series of 8-hydroxyquinoline derivatives nih.gov. The introduction of certain substituents, such as halogens, can increase lipophilicity and, in turn, enhance the cytotoxic effects of these compounds mdpi.com.

Interactive Table: Influence of Substituents on the Biological Activity of 8-Hydroxyquinoline Derivatives

| Position of Substitution | Nature of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Position 2 (Amide) | Electron-withdrawing anilide | Increased antiviral activity | nih.gov |

| Position 5 | Electron-withdrawing | Improved anticancer activity | nih.gov |

| Position 5 | Halogen | Increased toxicity in MDR cells | nih.gov |

| Position 7 (Mannich bases) | Higher activity with 5-Cl-8-OHQ | Increased inhibition of MMP-2 and MMP-9 | nih.gov |

| General | Halogen atoms or bulky groups | Lowered antiproliferative activity in some pyridine (B92270) derivatives | researchgate.net |

Positional Effects of Substituents on Quinoline and Acetamide Moieties

The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on both the quinoline ring and the acetamide side chain. Structure-activity relationship (SAR) studies have demonstrated that even subtle modifications can lead to substantial changes in potency and selectivity.

Quinoline Ring Substitutions:

Modifications to the quinoline core of 8-hydroxyquinoline (8-HQ) derivatives are a key strategy for tuning their pharmacological profiles. The position of these substituents is critical in determining their effect.

For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, substitution at the C-7 position with aminomethyl groups resulted in higher activity against matrix metalloproteinases 2 and 9 (MMP-2/9) compared to derivatives with the same substitution at the C-5 position. nih.gov Furthermore, introducing an electron-withdrawing chloro-substituent at the C-5 position has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org While electron-withdrawing groups at C-5 can enhance anticancer activity, highly polar substitutions, such as a sulfonic acid group, may decrease cytotoxicity due to hindered cell permeability. nih.gov

In the context of antiviral activity, studies on 8-hydroxyquinoline-2-carboxanilides revealed that the substitution pattern on the quinoline ring is crucial. Mono-substituted derivatives generally showed moderate to no activity. mdpi.comresearchgate.net In contrast, di- and tri-substituted analogs, such as those with chloro groups at the 3,4- or 3,4,5-positions, exhibited higher inhibition of H5N1 virus growth with low cytotoxicity. mdpi.com

Research on antitubercular 2-(quinolin-4-yloxy)acetamides, a related structural class, highlighted the importance of substituents at the 2- and 6-positions of the quinoline ring. The introduction of two electron-withdrawing groups at these positions led to a dramatic reduction in antimycobacterial activity. nih.gov

| Position | Substituent Type | Effect on Activity | Activity Type | Reference |

| C-5 | Electron-withdrawing (e.g., Chloro) | Increased activity | Anticancer | nih.gov |

| C-5 | Sulfonic acid | Decreased cytotoxicity | Anticancer | nih.gov |

| C-7 | Aminomethyl (Mannich base) | Higher activity than C-5 substitution | MMP-2/9 Inhibition | nih.gov |

| C-6 | Chloro | Most active in one study | General Bioactivity | mdpi.com |

| C-2, C-6 | Two electron-withdrawing groups | Greatly reduced activity | Antitubercular | nih.gov |

| Quinoline Ring | Di- and tri-substitution (e.g., Cl) | Higher activity than mono-substitution | Antiviral (H5N1) | mdpi.com |

Acetamide Moiety Substitutions:

The acetamide portion of the molecule also offers a site for modification that can significantly impact biological effects. The planarity and positioning of substituents on the acetamide group are considered critical for potent activity against M. tuberculosis in related acetamide-containing compounds. nih.gov

In studies of 8-hydroxy-N-phenylquinoline-2-carboxamides, which share a similar structural motif, the substituents on the anilide (phenyl) ring of the carboxamide were found to be determinant for antiviral activity. mdpi.com The activity was shown to increase linearly with the lipophilicity and was positively influenced by the electron-withdrawing properties of these substituents. mdpi.com For example, a derivative with a 3-nitro group on the anilide ring demonstrated optimal virus growth inhibition. mdpi.com

Strategies to improve the metabolic stability of related 2-(quinolin-4-yloxy)acetamides have involved attaching cycloalkyl or N-heteroalkyl groups to the primary amide, indicating the acetamide nitrogen as a key position for modification. nih.gov

| Moiety | Substituent/Modification | Effect on Activity/Property | Activity Type | Reference |

| Anilide Ring | Electron-withdrawing groups (e.g., 3-NO2) | Increased activity | Antiviral | mdpi.com |

| Anilide Ring | Increased lipophilicity | Increased activity | Antiviral | mdpi.com |

| Acetamide | Cycloalkyl or N-heteroalkyl groups | Increased metabolic stability | Antitubercular | nih.gov |

| Acetamide | Planarity and correct positioning of substituents | Detrimental for potent activity | Antitubercular | nih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and related compounds, several key pharmacophoric elements have been identified.

The 8-hydroxyquinoline scaffold itself is the primary and most recognized pharmacophoric element. mdpi.comasianpubs.org This planar, heterocyclic system contains a nitrogen atom and a hydroxyl group, which act as a bidentate {N,O} donor set capable of chelating metal ions. nih.govasianpubs.org This metal-binding ability is considered fundamental to the mechanism of action for many of its biological activities, including antibacterial and anticancer effects. asianpubs.org While metal chelation is a necessary feature for the activity of many derivatives, it is not always sufficient on its own. acs.org

Specific atoms within this scaffold are indispensable:

The 8-hydroxyl group (-OH): Removal or protection of this phenolic group often results in a complete loss of activity, underscoring its essential role. nih.gov

The quinoline nitrogen: The nitrogen atom in the pyridine ring is crucial for forming the bidentate chelating site. Studies have shown that deleting this nitrogen or shifting its position relative to the hydroxyl group leads to a significant reduction or complete loss of toxicity and biological activity. nih.govacs.org

Based on SAR studies, a generalized pharmacophore model for this class of compounds includes:

An intact 8-hydroxyquinoline core for metal chelation.

The presence of the nitrogen atom in the pyridine ring.

The essential 8-hydroxyl group.

An amide-containing substituent at the 2-position, where further substitutions can modulate activity, lipophilicity, and metabolic stability.

For specific activities, additional pharmacophoric features become important. For instance, for antiviral activity against certain strains, the model includes electron-withdrawing substituents on an anilide ring attached to the C-2 carboxamide. mdpi.com

Computational and Theoretical Investigations of N 8 Hydroxyquinolin 2 Yl Acetamide Derivatives

Molecular Dynamics (MD) Simulations

MD simulations have been extensively used to model the adsorption of 8-hydroxyquinoline (B1678124) derivatives on metal surfaces, primarily to understand their efficacy as corrosion inhibitors. researchgate.netdntb.gov.ua These simulations reveal the most probable adsorption configurations of the inhibitor molecules on the metal surface, a critical factor in forming a protective barrier against corrosive agents. researchgate.netdntb.gov.ua

Research on various 8-hydroxyquinoline derivatives demonstrates that these molecules tend to adsorb on steel surfaces in a flat or near-parallel orientation. researchgate.netresearchgate.net This orientation maximizes the contact area between the molecule and the metal, facilitating a strong interaction. The adsorption process is driven by the presence of electron-rich centers in the molecule, such as the nitrogen and oxygen atoms of the quinoline (B57606) ring and the amide group, as well as the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of iron atoms on the steel surface. researchgate.netnih.gov

The strength of this interaction is quantified by the adsorption energy, a key parameter calculated from MD simulations. A more negative adsorption energy indicates a more stable and spontaneous adsorption process. For instance, studies on similar 8-hydroxyquinoline derivatives have shown significant negative adsorption energies, suggesting a strong and favorable interaction with the metal surface, which is a combination of physical and chemical adsorption (physisorption and chemisorption). researchgate.netnih.gov

Table 1: MD Simulation Parameters for Adsorption of 8-Hydroxyquinoline Derivatives on Metal Surfaces

| Derivative | Metal Surface | Adsorption Energy (kcal/mol) | Key Interacting Atoms | Adsorption Orientation |

|---|---|---|---|---|

| 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol (HM1) | Mild Steel (Fe) | -158.3 | N, O atoms of quinoline and morpholine (B109124) rings | Parallel |

| 2-(8-hydroxy-7-(morpholinomethyl)quinolin-5-yl)acetonitrile (HM2) | Mild Steel (Fe) | -165.1 | N, O atoms of quinoline, nitrile group | Parallel |

| N-((8-hydroxyquinolin-5-yl) methyl)-Nphenylacetamide (HQMP) | XC38 Steel (Fe) | -189.7 | N, O atoms of quinoline and acetamide (B32628) group | Near-flat |

Note: The data presented is based on studies of structurally similar 8-hydroxyquinoline derivatives to illustrate the principles of MD simulations in corrosion inhibition. researchgate.netresearchgate.net

MD simulations are a cornerstone in drug discovery for evaluating the stability and dynamics of a ligand bound to its biological receptor. mdpi.comnih.gov These simulations can predict how a compound like an N-(8-hydroxyquinolin-2-yl)acetamide derivative will behave within a protein's binding pocket over time. mdpi.com The simulation starts with a docked complex of the ligand and receptor, and its dynamic evolution provides insights into the stability of the interaction. nih.gov

Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. mdpi.com Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. mdpi.com

Molecular docking studies on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, a related compound, have identified potential interactions with bacterial proteins and DNA, suggesting that these molecules can bind effectively within the active sites of biological targets. asianpubs.org MD simulations following such docking studies would be used to confirm the stability of these binding modes and to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations reveal crucial details about the specific hydrogen bonds and hydrophobic interactions that maintain the ligand-receptor complex, guiding the design of more potent derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.commdpi.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the optimization of lead candidates. japsonline.comsemanticscholar.org

For 8-hydroxyquinoline derivatives, QSAR studies have been conducted to understand their activity against various biological targets, including bacteria, fungi, and cancer cells. nih.govmdpi.comnih.gov These studies typically involve calculating a range of molecular descriptors, which can be categorized as:

Hydrophobic: such as the logarithm of the partition coefficient (log P), which describes a molecule's lipophilicity.

Electronic: such as atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which relate to how a molecule will interact with other molecules.

Steric: such as molar refractivity (MR) and molecular weight, which describe the size and shape of the molecule.